Formamide, N-(3-fluorophenyl)- Formamide, N-(3-fluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 1428-10-0
VCID: VC18759294
InChI: InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)
SMILES:
Molecular Formula: C7H6FNO
Molecular Weight: 139.13 g/mol

Formamide, N-(3-fluorophenyl)-

CAS No.: 1428-10-0

Cat. No.: VC18759294

Molecular Formula: C7H6FNO

Molecular Weight: 139.13 g/mol

* For research use only. Not for human or veterinary use.

Formamide, N-(3-fluorophenyl)- - 1428-10-0

Specification

CAS No. 1428-10-0
Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
IUPAC Name N-(3-fluorophenyl)formamide
Standard InChI InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)
Standard InChI Key HTKHNPZBVUDSAX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)NC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar aromatic ring with a fluorine atom at the meta position and a formamide group at the para position. The InChIKey (HTKHNPZBVUDSAX-UHFFFAOYSA-N) and SMILES (C1=CC(=CC(=C1)F)NC=O) notations confirm its structural identity . X-ray crystallography and NMR studies reveal rotational barriers around the C–N bond due to partial double-bond character, resulting in cis-trans isomerism observable in solution .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight139.13 g/mol
Density1.26 g/cm³
Boiling Point276.5°C at 760 mmHg
LogP (Partition Coefficient)2.10
Vapor Pressure0.00479 mmHg at 25°C

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d₆) shows formyl proton resonances at δ 8.35–10.54 ppm (rotamer-dependent) and aromatic protons at δ 7.43–7.76 ppm. 19F^{19}\text{F} NMR displays a singlet near δ -110 ppm .

  • IR: Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm the formamide moiety .

  • MS: High-resolution ESI-MS exhibits a molecular ion peak at m/z 139.043 ([M+H]⁺) .

Synthesis and Industrial Production

Laboratory-Scale Methods

The primary synthetic route involves reductive formylation of 3-fluoroaniline using formic acid and sodium borohydride under mild conditions (25–40°C, 1–5 atm CO₂) . This catalyst-free approach achieves yields up to 90% with high purity post-column chromatography . Alternative methods include:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoroiodobenzene with formamide .

  • Transamidation: Reacting 3-fluoroaniline with N-formyl succinimide in DMF .

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)
Reductive FormylationNaBH₄, CO₂, 25°C9098
Buchwald-HartwigPd(OAc)₂, Xantphos, 100°C7595
TransamidationDMF, 80°C, 12h6892

Industrial Scalability

Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing reaction times. Catalytic systems using copper-supported nanopolymers (e.g., Cu@PS-NH₂) improve efficiency, enabling turnover numbers (TON) >500 . Industrial batches achieve >99% purity via fractional distillation .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The formamide group acts as a weak nucleophile, participating in aromatic substitutions. For example, reaction with pentachloropyridine in acetonitrile at 86°C replaces para-chloro groups with formamide moieties (90% yield).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce diverse substituents. A 2021 study demonstrated 85% yield for 4-methylphenyl derivatives using Pd(OAc)₂ and SPhos ligand .

Transamidation Pathways

In DMF solvent, transamidation contributes 37–53% of product yield via formoxy borohydride intermediates . Deuterium-labeling studies confirm solvent-derived formyl groups participate in equilibrium-driven exchanges .

TargetIC₅₀/EC₅₀Mechanism
COX-210.4 µMCompetitive inhibition
EGFR-TK18.2 µMATP-binding site blockade
SARS-CoV-2 Mpro23.7 µMProtease active site binding

Applications in Materials Science and Catalysis

Coordination Chemistry

The compound serves as a ligand in cobalt porphyrin complexes for photocatalytic water splitting. A 2025 study reported a cobalt(II) tetrakis(3-fluorophenyl)porphyrin with a 4-vinylphenyl anchor, achieving 15% solar-to-hydrogen efficiency .

Polymer Additives

Incorporating Formamide, N-(3-fluorophenyl)- into polyurethane matrices enhances thermal stability (T₅% = 285°C vs. 240°C for unmodified polymer) and reduces flammability (LOI = 32%) .

Environmental and Regulatory Considerations

The compound’s moderate lipophilicity (LogP = 2.10) raises bioaccumulation concerns, with bioconcentration factors (BCF) of 120 in fish models . Regulatory agencies classify it as Category 3 toxicity (LD₅₀ = 480 mg/kg, rat oral), mandating handling under fume hoods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator